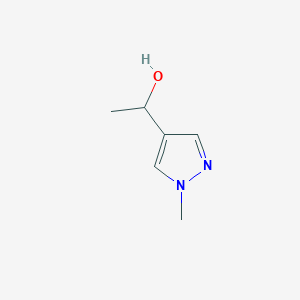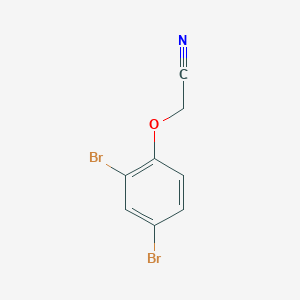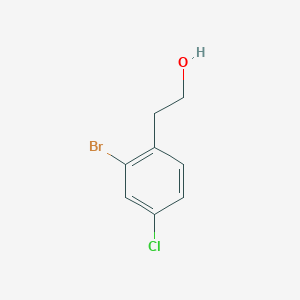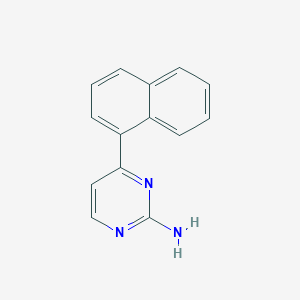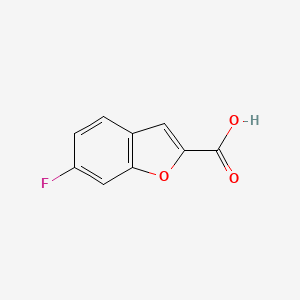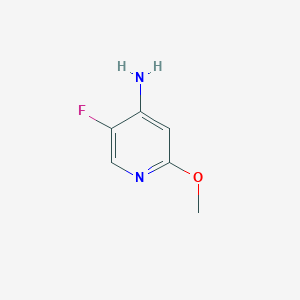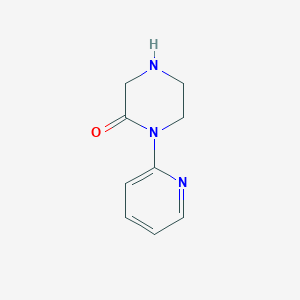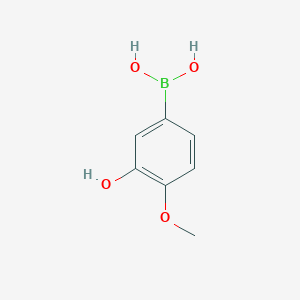
(3-Hydroxy-4-methoxyphenyl)boronic acid
Descripción general
Descripción
(3-Hydroxy-4-methoxyphenyl)boronic acid is a derivative of boronic acid characterized by the presence of a phenyl ring with hydroxy and methoxy substituents. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which is useful in various chemical reactions and applications, including the synthesis of pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of protective groups, halogen-metal exchange reactions, and the addition of organoborates followed by hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved through a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis, yielding a compound with a relatively low pKa value, which is useful for constructing glucose-sensing materials . Similarly, boronic acids can be synthesized from anisole derivatives through a series of reactions including Friedel-Crafts reactions, condensation, and hydrolysis .
Molecular Structure Analysis
Boronic acids typically possess a trivalent boron atom bonded to an alkyl or aryl group and two hydroxyl groups. The molecular structure of these compounds can be studied using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT). These studies provide insights into the vibrational modes, chemical shifts, and electronic properties of the molecules .
Chemical Reactions Analysis
Boronic acids are known for their ability to participate in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to synthesize biphenyls and other biaryl structures . They can also act as catalysts in esterification reactions, as demonstrated by boric acid's effectiveness in the dehydrative esterification of alpha-hydroxycarboxylic acids . Additionally, boronic acids can accelerate electrophilic activation in water, as shown in the synthesis of hydroxypyridinones from unprotected maltols .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, pKa, and reactivity, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect the acidity and binding affinity of the boronic acid for diols. The pKa value is particularly important for applications in biological systems, as it determines the compound's ability to bind to biomolecules at physiological pH . The boronic acid's reactivity with diols is also utilized for diol and carbohydrate recognition, which is significant in the development of sensors and drug delivery systems .
Aplicaciones Científicas De Investigación
-
Suzuki-Miyaura Cross-Coupling Reactions
-
Palladium-Catalyzed Direct Arylation
-
Synthesis of Bio-Supported Palladium Nanoparticles
-
Synthesis of Biologically Active Compounds
-
Sensor Development
-
Material Science
-
Hydromethylation Sequence
-
Palladium-Catalyzed Aminocarbonylation
-
Stille Coupling Reactions
Direcciones Futuras
The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Propiedades
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPHDOOHKDJUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621111 | |
| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-4-methoxyphenyl)boronic acid | |
CAS RN |
622864-48-6 | |
| Record name | (3-Hydroxy-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








